molecular formula C24H18O6 B3252270 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid CAS No. 215294-98-7

5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid

Cat. No. B3252270
CAS RN: 215294-98-7
M. Wt: 402.4 g/mol
InChI Key: MCBNOAYTZBUCSX-KQQUZDAGSA-N
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Description

The compound “5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid” appears to contain several functional groups including carboxyl groups and hydroxyl groups . A carboxyl group consists of a carbon atom double-bonded to an oxygen atom and singly bonded to a hydroxyl group . This group is commonly found in carboxylic acids .

Scientific Research Applications

Isolation and Structural Elucidation

  • Study 1: A compound structurally similar to the requested chemical, terephthalic acid mono-[2-(4-carboxy-phenoxycarbonyl)-vinyl] ester, was isolated from Phyllanthus urinaria. Its structure was elucidated using spectral techniques like IR, MS, and NMR, highlighting the importance of such compounds in natural product chemistry and their potential pharmacological activities (Wei et al., 2005).

Synthetic Applications and Biological Activities

  • Study 2 & 3: The compound resveratrol, which shares a similar structure, was used in the synthesis of its (E)-dehydrodimer via oxidative coupling. These compounds, including variants like ε-viniferin, possess various biological activities, suggesting potential applications in medicinal chemistry and drug development (Sako et al., 2004), (Sako et al., 2004).

Polymer Modification and Medical Applications

  • Study 4: Research demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels with amines, including compounds structurally similar to the requested chemical. These modified polymers exhibited significant antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Complexes and Cytotoxicity Studies

  • Study 5 & 6: Studies on di-n-octyltin(IV) and triorganotin(IV) complexes with compounds similar to the requested chemical revealed their synthesis and solid-state structures. These studies are crucial for understanding the properties of such complexes and their potential therapeutic applications, including cytotoxicity against human tumor cell lines (Baul et al., 2007), (Baul et al., 2006).

Microbial Transformations and Biochemical Studies

  • Study 7: A compound with a structure related to the requested chemical, p-coumaric acid, was studied for its microbial transformations, resulting in various metabolites with potential chemoprotectant and antioxidant properties. This research contributes to our understanding of natural product metabolism and potential pharmaceutical applications (Torres y Torres & Rosazza, 2001).

properties

IUPAC Name

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNOAYTZBUCSX-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid
Reactant of Route 2
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid
Reactant of Route 4
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid
Reactant of Route 5
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid
Reactant of Route 6
5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid

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